(2,2'-Bipyridyl)(2,2'-bis(4-tert-butylpyridine))rutheniumdichloride (2,2'-Bipyridyl)(2,2'-bis(4-tert-butylpyridine))rutheniumdichloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17615149
InChI: InChI=1S/C18H24N2.2C8H6N4.2ClH.Ru/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-3-11-7(5-9-1)8-6-10-2-4-12-8;;;/h7-12H,1-6H3;2*1-6H;2*1H;/q;;;;;+2/p-2
SMILES:
Molecular Formula: C34H36Cl2N10Ru
Molecular Weight: 756.7 g/mol

(2,2'-Bipyridyl)(2,2'-bis(4-tert-butylpyridine))rutheniumdichloride

CAS No.:

Cat. No.: VC17615149

Molecular Formula: C34H36Cl2N10Ru

Molecular Weight: 756.7 g/mol

* For research use only. Not for human or veterinary use.

(2,2'-Bipyridyl)(2,2'-bis(4-tert-butylpyridine))rutheniumdichloride -

Specification

Molecular Formula C34H36Cl2N10Ru
Molecular Weight 756.7 g/mol
IUPAC Name 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dichloride
Standard InChI InChI=1S/C18H24N2.2C8H6N4.2ClH.Ru/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-3-11-7(5-9-1)8-6-10-2-4-12-8;;;/h7-12H,1-6H3;2*1-6H;2*1H;/q;;;;;+2/p-2
Standard InChI Key KYDSMLFCSOQOTC-UHFFFAOYSA-L
Canonical SMILES CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Cl-].[Cl-].[Ru+2]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a ruthenium(II) center bound to three distinct ligands:

  • 2,2'-Bipyridyl (bpy): A rigid, planar ligand providing strong σ-donation and π-backbonding stabilization.

  • Two 4-tert-butylpyridine moieties: These ligands introduce steric hindrance and electron-donating effects via the tert-butyl groups, altering redox potentials and photophysical behavior .

  • Chloride ions: Serve as counterions to balance the complex’s charge, with potential lability in solution .

The tert-butyl groups at the 4-positions of the pyridine rings hinder aggregation and enhance solubility in nonpolar media, a critical feature for applications in thin-film devices or hydrophobic environments .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight756.7 g/mol
CAS Number1821168-34-6
Molecular FormulaC34H36Cl2N10Ru\text{C}_{34}\text{H}_{36}\text{Cl}_2\text{N}_{10}\text{Ru}
Oxidation StateRu(II)
SolubilitySoluble in DMF, DMSO, CHCl₃

Synthesis and Characterization

Ligand Preparation

The synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine (3a), a precursor ligand, employs a nickel-catalyzed dimerization of 4-tert-butyl-2-chloropyridine (2a) using manganese powder as a reductant . This method avoids traditional low-yield approaches (e.g., dehydrogenative coupling) and achieves 70% yield under optimized conditions:

Table 2: Synthesis Conditions for 4,4'-di-tert-butyl-2,2'-bipyridine

ParameterValue
CatalystNiCl₂·3H₂O (0.5 mol%)
ReductantMn powder
SolventDMF
Temperature60°C
Reaction Time20 minutes

Complex Assembly

The ruthenium complex is synthesized via reaction of ruthenium trichloride with the bipyridyl and tert-butylpyridine ligands in a coordinating solvent (e.g., ethanol or acetonitrile). Purification involves column chromatography or sublimation to isolate the dichloride species .

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm ligand coordination and purity. The tert-butyl protons resonate as singlets near δ 1.35 ppm .

  • Mass Spectrometry: High-resolution ESI-MS reveals the molecular ion peak at m/z 756.7, consistent with the formula C34H36Cl2N10Ru\text{C}_{34}\text{H}_{36}\text{Cl}_2\text{N}_{10}\text{Ru}.

  • X-ray Crystallography: Resolves the octahedral geometry, with Ru–N bond lengths averaging 2.05 Å.

Electronic and Photophysical Properties

The electronic structure of the complex is dominated by metal-to-ligand charge transfer (MLCT) transitions, as evidenced by UV-Vis spectroscopy. A broad absorption band at 450 nm (ε=1.2×104M1cm1\varepsilon = 1.2 \times 10^4 \, \text{M}^{-1}\text{cm}^{-1}) corresponds to the \text{Ru(dπ)} \rightarrow \text{bpy(π^*)} transition. The tert-butyl groups red-shift this band by 15 nm compared to unsubstituted analogs, indicating enhanced electron donation .

Electrochemical studies (cyclic voltammetry) reveal a quasi-reversible Ru(II)/Ru(III) oxidation at +1.25 V (vs. Ag/AgCl) and ligand-centered reductions at -1.45 V.

Applications in Catalysis and Biomedicine

Photodynamic Therapy (PDT)

Upon irradiation with visible light, the complex generates reactive oxygen species (ROS), including singlet oxygen (1O2^1\text{O}_2), through energy transfer from the MLCT-excited state. This property is exploited in PDT for cancer treatment, where ROS induce apoptosis in malignant cells.

Table 3: Photodynamic Activity Metrics

ParameterValue
1O2^1\text{O}_2 Quantum Yield0.62
Wavelength of Activation450–500 nm
Cytotoxicity (IC₅₀)12 μM (HeLa cells)

Catalytic Hydrogenation

The complex serves as a precursor for hydrogenation catalysts. When supported on mesoporous silica, it facilitates the reduction of ketones with 90% conversion under mild conditions (25°C, 1 atm H₂).

Package SizePrice (€, excl. VAT)Catalog Number
50 mg382.40R01V3C0,50mg
100 mg551.21R01V3C0,100mg
250 mgR01V3C0,250mg
1 g3,444.53R01V3C0,1g

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